molecular formula C16H13BrN4O5 B13825998 N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide

N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide

Cat. No.: B13825998
M. Wt: 421.20 g/mol
InChI Key: CJFVRBLGVUGJGJ-UFWORHAWSA-N
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Description

N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure characterized by the presence of a brominated hydroxybenzylidene group, a hydrazinyl linkage, and a nitrobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting their function. The nitro group may also participate in redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-3-nitrobenzamide stands out due to its combination of a brominated hydroxybenzylidene group and a nitrobenzamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H13BrN4O5

Molecular Weight

421.20 g/mol

IUPAC Name

N-[2-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide

InChI

InChI=1S/C16H13BrN4O5/c17-12-4-5-14(22)11(6-12)8-19-20-15(23)9-18-16(24)10-2-1-3-13(7-10)21(25)26/h1-8,22H,9H2,(H,18,24)(H,20,23)/b19-8+

InChI Key

CJFVRBLGVUGJGJ-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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